![molecular formula C10H10N4S B188128 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-thiol CAS No. 90842-92-5](/img/structure/B188128.png)

4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-thiol

Übersicht

Beschreibung

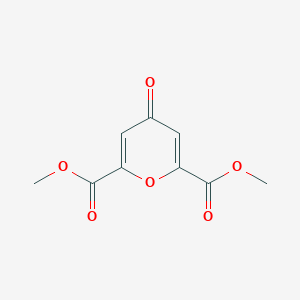

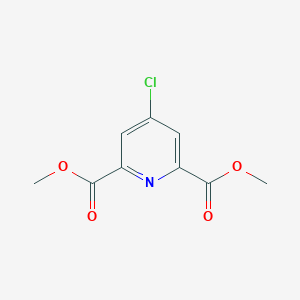

4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound with the molecular formula C10H10N4S and a molecular weight of 218.28 g/mol . This compound is characterized by the presence of an allyl group, a pyridine ring, and a triazole ring with a thiol group. It is used in various scientific research

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antimikrobielle Wirkstoffe

4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-thiol: wurde auf sein Potenzial als antimikrobielles Mittel untersucht. Der Triazol-Kern ist bekannt für sein Vorkommen in vielen Verbindungen mit signifikanten antibakteriellen Eigenschaften . Modifikationen am Triazolring, wie z. B. die Addition von Allyl- und Pyridinylgruppen, können die Wechselwirkung der Verbindung mit bakteriellen Enzymen und Proteinen beeinflussen und möglicherweise zu neuen Klassen von Antibiotika führen.

Landwirtschaft: Fungizide Eigenschaften

In der Landwirtschaft könnte diese Verbindung als Vorläufer für die Entwicklung neuer Fungizide dienen. Triazole sind eine Klasse von Verbindungen, die zur Bekämpfung einer Vielzahl von Pilzen verwendet werden, die Nutzpflanzen befallen . Die strukturelle Einzigartigkeit von This compound kann neuartige Wirkmechanismen gegen Pilzpathogene bieten.

Materialwissenschaften: Metall-organische Gerüste (MOFs)

Das Potenzial der Verbindung, als Ligand in metallorganischen Gerüsten (MOFs) zu fungieren, ist in der Materialwissenschaft von Bedeutung. MOFs werden aufgrund ihrer hohen Oberfläche und ihrer anpassbaren Strukturen für die Gasspeicherung, -trennung und -katalyse eingesetzt. Die Pyridinylgruppe in der Verbindung kann mit Metallen koordinieren und so die Grundlage für neue MOF-Strukturen mit einzigartigen Eigenschaften bilden .

Umweltwissenschaften: Schwermetalldetektion

In der Umweltwissenschaften kann die Thiolgruppe der Verbindung an Schwermetalle binden, was auf ihre Verwendung in Sensoren zur Detektion von Schwermetallen in Wasser und Boden hindeutet. Diese Anwendung ist entscheidend für die Überwachung von Verschmutzung und die Gewährleistung der Umweltsicherheit .

Chemische Synthese: Baustein für heterozyklische Verbindungen

Diese Verbindung kann ein wertvoller Baustein bei der Synthese von heterozyklischen Verbindungen sein. Ihre reaktiven Stellen, darunter die Allyl- und Thiolgruppen, ermöglichen verschiedene chemische Transformationen und führen zu einer Vielzahl von Derivaten mit potenziellen Anwendungen in Pharmazeutika und Agrochemikalien .

Biochemie: Enzymhemmungsstudien

In der Biochemie könnte die Verbindung zur Untersuchung der Enzymhemmung verwendet werden, insbesondere bei Enzymen, die ein Pyridinnukleotid als Kofaktor enthalten. Die strukturelle Analogie zu Pyridinnukleotiden könnte sie zu einem Kandidaten für die Entwicklung von Enzymhemmern machen, die Stoffwechselwege regulieren .

Wirkmechanismus

Target of Action

The primary targets of 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol are alpha-amylase and alpha-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active sites of the alpha-amylase and alpha-glucosidase enzymes, preventing them from breaking down complex carbohydrates into glucose . This interaction results in a decrease in postprandial hyperglycemia.

Biochemical Pathways

By inhibiting alpha-amylase and alpha-glucosidase, the compound affects the carbohydrate digestion pathway. The inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing the amount of glucose absorbed into the bloodstream after a meal . This can help manage blood sugar levels, particularly in individuals with diabetes.

Result of Action

The primary result of the compound’s action is the reduction of postprandial hyperglycemia . By inhibiting the activity of alpha-amylase and alpha-glucosidase, the compound reduces the amount of glucose that enters the bloodstream after a meal. This can help manage blood sugar levels and may be beneficial for individuals with diabetes.

Biochemische Analyse

Biochemical Properties

4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with copper ions, leading to the formation of complex structures . This interaction can affect the enzyme’s catalytic activity, potentially inhibiting or enhancing its function. Additionally, 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol has been studied for its potential neuroprotective effects, where it interacts with α-synuclein, a protein associated with neurodegenerative diseases .

Cellular Effects

The effects of 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the aggregation of α-synuclein in neuronal cells, which is crucial in the context of neurodegenerative diseases . Furthermore, 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol can impact the expression of genes involved in oxidative stress response, thereby influencing cellular metabolism and survival .

Molecular Mechanism

At the molecular level, 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol exerts its effects through various mechanisms. It binds to specific biomolecules, altering their structure and function. For instance, its interaction with copper ions can lead to the formation of stable complexes, which can inhibit or activate enzymatic reactions . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially in the presence of light or heat . Long-term studies have shown that prolonged exposure to 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol vary with different dosages. At low doses, this compound can exhibit beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it can cause toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and activity. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential side effects .

Transport and Distribution

The transport and distribution of 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Its distribution within tissues can also be influenced by its binding affinity to plasma proteins and other biomolecules .

Subcellular Localization

The subcellular localization of 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can influence its interaction with biomolecules and its overall biological activity .

Eigenschaften

IUPAC Name |

4-prop-2-enyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c1-2-7-14-9(12-13-10(14)15)8-3-5-11-6-4-8/h2-6H,1,7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSITGDYTVXFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353351 | |

| Record name | 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90842-92-5 | |

| Record name | 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ALLYL-5-(4-PYRIDINYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol work as a corrosion inhibitor for mild steel?

A1: Research suggests that 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol inhibits mild steel corrosion in acidic environments. This organic compound achieves this by adsorbing onto the mild steel surface. [] This adsorption process leads to the formation of a protective film that acts as a barrier against corrosive agents. [] Electrochemical impedance spectroscopy (EIS) studies have confirmed the increased impedance at the steel surface in the presence of this compound, supporting the formation of a protective layer. []

Q2: What analytical techniques were used to characterize 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and investigate its corrosion inhibition mechanism?

A2: Researchers employed a combination of techniques to characterize both the compound and its interaction with mild steel. Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) were utilized to confirm the structure and purity of the synthesized 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. [] To investigate its corrosion inhibition mechanism, electrochemical impedance spectroscopy (EIS) was employed to study the changes in impedance at the steel/solution interface, providing insights into the formation and effectiveness of the protective film. [] Additionally, scanning electron microscopy (SEM) was used to visually examine the mild steel surface after exposure to the corrosive environment with and without the inhibitor, revealing information about the extent of corrosion and the morphology of the protective layer formed. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)

![5-[(6R)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol](/img/structure/B188053.png)

![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)